![molecular formula C6H6N4O4 B2833416 4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione CAS No. 147194-39-6](/img/structure/B2833416.png)

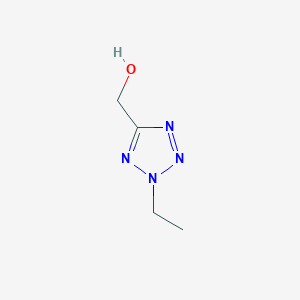

4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione, also known as ODQ, is a chemical compound that has gained significant attention in scientific research due to its ability to inhibit the activity of the enzyme soluble guanylyl cyclase (sGC).

Applications De Recherche Scientifique

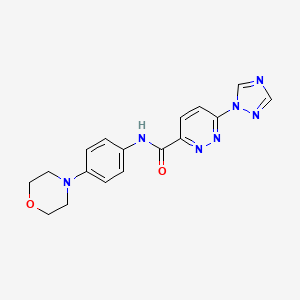

Push-Pull Derivatives

A series of novel V-shaped quinoxaline, [1,2,5]oxadiazolo[3,4-b]pyrazine and [1,2,5]thiadiazolo[3,4-b]pyrazine push–pull derivatives with 2,4′-biphenylene linker were designed and their electrochemical, photophysical and nonlinear optical properties were investigated . These derivatives have been subject to a huge interest in the last decades due to their exceptional linear and nonlinear optical properties .

Organic Light-Emitting Diodes (OLEDs)

The first application of push-pull systems based on 1,2,5-oxadiazolo[3,4-b]pyrazine in organic light-emitting diodes was shown . The emission of all the obtained light-emitting diodes had a yellow-green color, and a maximum brightness of 45600 cd m −2 was achieved at a maximum current efficiency of 2.9 cd A −1 .

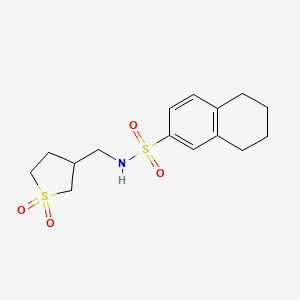

Perovskite Solar Cells

Push-pull systems based on 1,2,5-oxadiazolo[3,4-b]pyrazine have also been used in perovskite solar cells . It was determined that the mobility of charge carriers measured in different current modes for these push-pull systems ranged from 10 −4 to 4 · 10 −6 cm 2 V −1 s −1, considerably exceeding the values of the well-known compound Spiro-MeOTAD, widely used in high-efficiency photovoltaic devices .

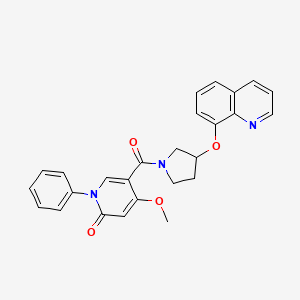

Treatment of Non-Alcoholic Steatohepatitis (NASH)

Mitochondrial uncouplers based on [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives have potential for the treatment of NASH . This represents a novel molecular approach for the treatment of this condition .

Green Conversion of Resources

Emerging materials and processes for green conversion of resources (including oil, gas, coal, biomass, plastics, and synthesis gas) have been a topic of interest . While it’s not explicitly mentioned, compounds like “4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione” could potentially be used in these processes due to their unique properties.

Greenhouse Gases Storage

Innovative separation, purification, and storage technologies for renewable and clean energy, greenhouse gases (e.g., CO2 and CH4), and intermediates/by-products have been explored . Again, while not explicitly mentioned, compounds like “4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione” could potentially be used in these technologies due to their unique properties.

Mécanisme D'action

Target of Action

It is known that similar compounds are often used for the selective synthesis of novel, high performing nitramine-based materials .

Mode of Action

It is known that nitration reactions of similar fused pyrimidine derivatives under different nitric acid concentrations can lead to the formation of various compounds .

Biochemical Pathways

It is known that similar compounds can affect the nitration reactions in the synthesis of novel, high performing nitramine-based materials .

Result of Action

Similar compounds have been found to have high calculated heats of formation and high crystal densities . They also have superior detonation properties compared with traditional explosives .

Action Environment

It is known that the concentration of nitric acid can affect the nitration reactions of similar compounds .

Propriétés

IUPAC Name |

4-(2-hydroxyethyl)-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c11-2-1-10-4-3(8-14-9-4)5(12)7-6(10)13/h11H,1-2H2,(H,7,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFKULVKANONEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1C2=NON=C2C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-[(1-cyanocyclopropyl)methylamino]-2-oxoethyl]propanamide](/img/structure/B2833341.png)

![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)

![1-(2-chlorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2833346.png)

![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2-phenylethanamine](/img/structure/B2833351.png)

![3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride](/img/structure/B2833355.png)